2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the unique structure of the oxazole-pyridine fusion contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyridine moiety. The chlorination steps are usually carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole-pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)phenylamine
- 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine
Comparison
Compared to similar compounds, 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits unique properties due to the specific positioning of chlorine atoms and the fusion of oxazole and pyridine rings
Properties
Molecular Formula |
C12H6Cl3N3O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,4-dichloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H6Cl3N3O/c13-5-1-10-12(17-4-5)19-11(18-10)6-2-9(16)8(15)3-7(6)14/h1-4H,16H2 |
InChI Key |
XOQLQTOFNFNELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C3=CC(=C(C=C3Cl)Cl)N)Cl |
Origin of Product |
United States |
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